molecular formula C11H9ClN2 B1371169 2-Benzyl-4-chloropyrimidine CAS No. 22404-48-4

2-Benzyl-4-chloropyrimidine

Cat. No.: B1371169
CAS No.: 22404-48-4
M. Wt: 204.65 g/mol
InChI Key: RGYMOJIISPSRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-chloropyrimidine (CAS 168150-96-7) is a high-purity chemical compound supplied for research and development purposes. This compound features a pyrimidine ring system, a privileged scaffold in medicinal chemistry, substituted with a chlorobenzyl group. The presence of these functional groups makes it a versatile and valuable building block for the synthesis of more complex molecules, particularly in the exploration of new pharmaceutical agents . Pyrimidine derivatives are extensively investigated for their broad therapeutic potential. Research into analogous compounds has demonstrated significant biological activities, including antiviral properties, such as the inhibition of RNA-dependent RNA polymerases in viruses , and anticancer effects through the inhibition of key enzymes like dihydrofolate reductase . Furthermore, structurally related chlorobenzyl-pyrimidine motifs have been incorporated into organic-inorganic hybrid materials studied for their antimicrobial activity . The 4-chloro group on the pyrimidine ring is a common handle for nucleophilic aromatic substitution, allowing researchers to efficiently introduce a variety of amine and other functional groups to create diverse chemical libraries for biological screening . This makes this compound a critical intermediate in constructing novel molecules aimed at tackling infectious diseases, cancer, and other conditions. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYMOJIISPSRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyl 4 Chloropyrimidine and Analogous Structures

Precursor Synthesis and Functionalization Strategies

The foundation of synthesizing 2-benzyl-4-chloropyrimidine lies in the effective preparation of its core components: the chloropyrimidine intermediate and the introduction of the benzyl (B1604629) group.

The synthesis of chloropyrimidine intermediates is a critical first step. Several established methods exist for producing these precursors, often starting from more common pyrimidine (B1678525) derivatives like hydroxypyrimidines or aminopyrimidines.

One of the most common methods involves the chlorination of hydroxypyrimidines (or their tautomeric keto forms) using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This process is often facilitated by the addition of an amine, like N,N-dimethylaniline, to improve yields. google.com Another route starts from aminopyrimidines, which can be converted to their chloro-counterparts via a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by decomposition of the diazonium salt in the presence of a chloride source. orgsyn.orggoogle.com

Starting MaterialReagentsProduct TypeReference
HydroxypyrimidinePOCl₃, Amine (e.g., N,N-dimethylaniline)Chloropyrimidine google.com
2-Aminopyrimidine (B69317)1. HCl, NaNO₂ 2. ZnCl₂ (catalyst)2-Chloropyrimidine orgsyn.orggoogle.com
2-Benzylpyrimidine-4,6-diolPOCl₃2-Benzyl-4,6-dichloropyrimidine (B1272923) chemicalbook.com

This table is interactive and can be sorted by column.

The incorporation of the benzyl group onto the pyrimidine scaffold can be achieved at different stages of the synthesis. This can involve starting with a benzyl-containing precursor or adding the benzyl group to a pre-formed pyrimidine ring.

For instance, 2-benzyl-4,6-dichloropyrimidine can be synthesized from 2-benzylpyrimidine-4,6-diol, where the benzyl group is already present on the precursor before the chlorination step. chemicalbook.com Alternatively, the benzyl group can be introduced via nucleophilic substitution, where a benzyl nucleophile, such as that derived from benzylamine, displaces a leaving group on the pyrimidine ring. Another approach involves cross-coupling reactions, where a benzyl organometallic reagent is coupled with a halogenated pyrimidine. acs.org

Direct and Indirect Synthesis Routes to this compound

The assembly of the final this compound molecule can be accomplished through direct routes that form the target in a single key step or indirect routes that involve multiple transformations on the pyrimidine core.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups or when containing good leaving groups like chlorine atoms. In dichloropyrimidines, the chlorine atom at the 4-position is generally more reactive towards nucleophilic displacement than a chlorine at the 2-position. koreascience.krwuxiapptec.com

A direct synthesis of a 2-benzyl-4-aminopyrimidine analog, for example, involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring by benzylamine. Similarly, one could envision a route where a benzyl-containing nucleophile, such as a benzyl Grignard reagent or benzyl lithium, attacks a 2,4-dichloropyrimidine (B19661) intermediate, preferentially displacing the 4-chloro group to yield this compound. The reaction proceeds via a bimolecular mechanism where the nucleophile attacks the electrophilic carbon, leading to the formation of a Meisenheimer complex, which then expels the leaving group. libretexts.org

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions offer a powerful method for the functionalization of heterocyclic compounds like pyrimidines. acs.org

A potential route to this compound could involve a Suzuki coupling, where 2,4-dichloropyrimidine is reacted with benzylboronic acid in the presence of a palladium catalyst. Selective coupling at the more reactive 4-position would yield the desired product. Stille coupling reactions have also been reported for the functionalization of pyrimidines. wuxiapptec.com Furthermore, iron-catalyzed cross-electrophile coupling has emerged as a method to couple benzyl halides with other electrophiles, representing another potential, albeit less conventional, avenue for forming the benzyl-pyrimidine bond. chemrxiv.orgnih.gov

Reaction TypePyrimidine SubstrateCoupling PartnerCatalyst (Typical)Reference
Suzuki Coupling2,4-DichloropyrimidineBenzylboronic AcidPalladium complex (e.g., Pd(PPh₃)₄) acs.org
Stille CouplingHalogenated PyrimidineBenzylstannanePalladium complex wuxiapptec.com
Iron-Catalyzed CouplingBenzyl Halide(Activated Pyrimidine)Iron salt (e.g., FeBr₃) chemrxiv.orgnih.gov

This table is interactive and can be sorted by column.

Optimization of Reaction Parameters and Yield Enhancement for this compound Production

Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The systematic adjustment of these factors is crucial for maximizing the efficiency of the chosen synthetic route. researchgate.net

Key parameters that influence the outcome of the synthesis include temperature, solvent, catalyst selection and loading, and the molar ratio of reactants. For instance, in nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction by solvating the cation of the nucleophile. The reaction temperature must be controlled to ensure sufficient energy for the reaction to proceed without promoting side reactions or decomposition. researchgate.net In cross-coupling reactions, the choice of the specific palladium catalyst and the supporting ligands is critical for achieving high catalytic activity and selectivity. Advanced methodologies, such as Bayesian optimization, can be employed to rapidly screen multiple parameters simultaneously and predict the optimal conditions for a given transformation. nih.gov

ParameterGeneral Effect on ReactionConsiderations for Optimization
Temperature Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products.The lowest temperature that provides a reasonable reaction rate is often optimal to maximize selectivity and minimize degradation. researchgate.net
Solvent Influences solubility of reactants and can stabilize transition states or intermediates.Polar aprotic solvents (DMF, DMSO, Acetonitrile) are often used for SNAr, while ethers (THF, Dioxane) or aromatic hydrocarbons (Toluene) are common for cross-coupling.
Catalyst The choice of catalyst and its concentration are critical for cross-coupling reactions, affecting rate and yield.Screening different catalysts and ligands is necessary. Catalyst loading should be minimized for cost-effectiveness without sacrificing yield.
Reactant Ratio The stoichiometry of reactants can drive the reaction to completion and minimize side reactions.Using a slight excess of one reactant (often the less expensive one) can help to fully consume the limiting reagent.

This table is interactive and can be sorted by column.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable and environmentally benign chemical processes has spurred the development of green chemistry approaches for the synthesis of heterocyclic compounds, including pyrimidine derivatives. deepdyve.com Traditional methods for synthesizing such compounds often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. In contrast, green methodologies aim to reduce the environmental impact by utilizing safer solvents, minimizing energy consumption, and employing recyclable catalysts. deepdyve.com These principles are increasingly being applied to the synthesis of this compound and its analogues, focusing on techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of solvent-free conditions. foliamedica.bgnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. foliamedica.bgnanobioletters.com This technique can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity. nih.gov In the context of pyrimidine synthesis, microwave-assisted methods have been successfully employed for various derivatives. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved in 15–30 minutes at temperatures ranging from 120–140 °C using microwave irradiation. nih.gov While specific data for the microwave-assisted synthesis of this compound is not extensively documented, the general applicability of this method to analogous 4-chloropyrimidine (B154816) structures suggests its potential as a greener alternative to traditional protocols.

The Biginelli reaction, a classic method for pyrimidine synthesis, has also been adapted to microwave conditions, allowing for the efficient, one-pot synthesis of dihydropyrimidinones. foliamedica.bg This approach often leads to higher yields in shorter reaction times compared to conventional heating. foliamedica.bg

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in chemical synthesis, often referred to as sonochemistry, provides another avenue for greening the synthesis of pyrimidine derivatives. The phenomenon of acoustic cavitation, generated by ultrasound waves, can enhance reaction rates and yields. nih.govnih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine analogues. nih.gov

For example, the ultrasound-assisted synthesis of dihydropyrimidin-2(1H)-ones has been reported to proceed in excellent yields and shorter reaction times at ambient temperatures in the presence of ionic liquids. gsu.edu Another study demonstrated the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation, highlighting the milder conditions and improved efficiency compared to conventional methods. nih.gov Although specific research on the sonochemical synthesis of this compound is limited, these examples with structurally related compounds showcase the potential of ultrasound as a sustainable synthetic tool.

Solvent-Free Synthesis and Recyclable Catalysts

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. semanticscholar.org The synthesis of dihydropyrimidinones, for instance, has been effectively carried out under solvent-free conditions, providing high yields and an environmentally friendly alternative to traditional solvent-based methods. semanticscholar.org

Furthermore, the development of recyclable catalysts is a cornerstone of sustainable synthesis. deepdyve.comresearchgate.net Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. researchgate.net For the synthesis of pyrimidine derivatives, various recyclable catalysts have been explored. For example, a reusable heterogeneous magnetic nanocatalyst has been employed for the one-pot multicomponent synthesis of pyrano[2,3-d]pyrimidinone derivatives. deepdyve.comresearchgate.net This catalyst could be recovered using a magnetic field and reused multiple times without a significant loss of activity. deepdyve.comresearchgate.net The application of such catalysts to the synthesis of this compound could significantly improve the sustainability of its production.

The following table summarizes the findings for green chemistry approaches in the synthesis of analogous pyrimidine structures.

Green MethodReactantsCatalyst/ConditionsProductReaction TimeYield (%)Reference
Microwave-Assisted2-amino-4-chloropyrimidine, Substituted amineAnhydrous propanol, Triethylamine (B128534), 120-140 °C2-amino-4-chloro-pyrimidine derivatives15-30 minNot Specified nih.gov
Microwave-AssistedChalcones, Guanidine nitrateZinc chlorideAminopyrimidine derivativesNot Specified33-56 nanobioletters.com
Ultrasound-AssistedAldehyde, β-ketoester, Urea/ThioureaIonic Liquid, Ambient Temperature3,4-Dihydropyrimidin-2-(1H)-onesNot SpecifiedExcellent gsu.edu
Ultrasound-Assisted2-phenyl-1,2,3-triazole-4-carbaldehyde, 1,3-dicarbonyl compound, Urea/ThioureaSm(ClO4)3, 75-80 °C4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)onesSpecifiedGood nih.gov
Solvent-FreeBenzaldehyde, Ethyl acetoacetate, UreaCalcined Mg/Fe hydrotalcite, 55 °CDihydropyrimidinone derivativeNot SpecifiedNot Specified semanticscholar.org
Recyclable CatalystBarbituric acid, Aldehyde, Urea/ThioureaSCMNPs@Urea/Py-CuCl2Pyrimido[4,5-d]pyrimidine (B13093195) derivativesNot SpecifiedNot Specified deepdyve.comresearchgate.net

Chemical Reactivity and Mechanistic Transformations of 2 Benzyl 4 Chloropyrimidine

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is a proficient leaving group, readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the ring nitrogen atoms enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating attack by nucleophiles.

2-Benzyl-4-chloropyrimidine reacts with various oxygen-containing nucleophiles, such as alkoxides and phenoxides, to yield the corresponding 4-alkoxy- and 4-aryloxy-2-benzylpyrimidine derivatives. These reactions, analogous to the Williamson ether synthesis, typically proceed under basic conditions which generate the nucleophilic alkoxide or phenoxide in situ. For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or DMSO results in the formation of 4-methoxy-2-benzylpyrimidine. The use of different alcohols allows for the introduction of a diverse range of alkoxy groups.

Table 1: Reactions with Oxygen-Containing Nucleophiles

Nucleophile Reagent Example Product
Methoxide Sodium Methoxide (CH₃ONa) 2-Benzyl-4-methoxypyrimidine
Ethoxide Sodium Ethoxide (C₂H₅ONa) 2-Benzyl-4-ethoxypyrimidine

This table represents expected products based on established reactivity patterns for chloropyrimidines.

The displacement of the C4 chlorine by nitrogen nucleophiles is a widely utilized transformation for this class of compounds. Primary and secondary amines, including aliphatic and aromatic amines, readily react with this compound to produce N-substituted 2-benzylpyrimidin-4-amines. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. Some reactions may also be performed under solvent-free or microwave-assisted conditions to accelerate the transformation. organic-chemistry.orgsemanticscholar.org The reaction with benzylamine, for example, yields N,2-dibenzylpyrimidin-4-amine. researchgate.net

Table 2: Reactions with Nitrogen-Containing Nucleophiles

Nucleophile Reagent Example Base/Solvent (Typical) Product
Ammonia (B1221849) Aqueous Ammonia Heat 2-Benzylpyrimidin-4-amine
Benzylamine Benzylamine DIPEA / Dioxane N,2-Dibenzylpyrimidin-4-amine
Morpholine (B109124) Morpholine Triethylamine / Propanol 4-(2-Benzylpyrimidin-4-yl)morpholine

Sulfur-based nucleophiles, particularly thiols and thiophenols, exhibit high reactivity towards this compound. In the presence of a base, thiols are deprotonated to form the more nucleophilic thiolate anion, which rapidly displaces the chloride to form a stable carbon-sulfur bond. This method is employed for the synthesis of 4-(alkylthio)- and 4-(arylthio)-2-benzylpyrimidines. These thioether products are valuable intermediates in medicinal chemistry. nih.govnih.gov For example, reaction with benzyl (B1604629) mercaptan in the presence of a base like sodium hydride would yield 2-benzyl-4-(benzylthio)pyrimidine.

Table 3: Reactions with Sulfur-Containing Nucleophiles

Nucleophile Reagent Example Base/Solvent (Typical) Product
Ethanethiolate Sodium ethanethiolate Ethanol 2-Benzyl-4-(ethylthio)pyrimidine
Thiophenoxide Sodium thiophenoxide DMF 2-Benzyl-4-(phenylthio)pyrimidine

Reactivity Profiles of the Benzyl Moiety in this compound

The benzyl group attached to the C2 position of the pyrimidine ring also possesses distinct reactive sites: the benzylic methylene (B1212753) bridge (—CH₂—) and the phenyl ring itself.

The benzylic C-H bonds of the methylene group are susceptible to oxidation due to the stability of the resulting benzylic radical intermediate. wikipedia.org Strong oxidizing agents, such as aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methylene group to a carbonyl group. researchgate.netyoutube.com This reaction would transform this compound into 2-benzoyl-4-chloropyrimidine. For this transformation to occur, the presence of at least one benzylic hydrogen is necessary. youtube.com

Conversely, the benzyl group can be completely removed through reductive cleavage, a reaction commonly known as debenzylation. Catalytic hydrogenation is a standard method for this process, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.orgresearchgate.net This reaction cleaves the C-C bond between the pyrimidine ring and the benzyl group's methylene carbon, yielding 2-methyl-4-chloropyrimidine and toluene (B28343). This method is particularly useful when the benzyl group is used as a protecting group.

The phenyl ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions, similar to toluene or other substituted benzenes. The methylene linker largely insulates the phenyl ring from the electron-withdrawing effects of the pyrimidine core, allowing it to act as a typical activated aromatic ring. The benzyl group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho (C2' and C6') and para (C4') to the methylene bridge.

Standard electrophilic aromatic substitution protocols can be applied to introduce various functional groups onto the phenyl ring:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield a mixture of 2-(2-nitrobenzyl)-4-chloropyrimidine and 2-(4-nitrobenzyl)-4-chloropyrimidine. masterorganicchemistry.com

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Reactions: Acylation or alkylation can be achieved by reacting the molecule with an acyl chloride or alkyl halide in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org For example, Friedel-Crafts acylation with acetyl chloride would yield ortho- and para-acetylated products on the phenyl ring.

These transformations allow for the synthesis of a wide array of derivatives, where functional groups on the phenyl ring can be further modified, expanding the synthetic utility of the this compound scaffold.

Electrophilic and Radical Reactions on the Pyrimidine Ring of this compound

The pyrimidine ring is inherently electron-deficient, which makes electrophilic substitution reactions challenging unless activating, electron-donating groups are present on the ring. wikipedia.orgchemicalbook.com For this compound, both the benzyl and chloro substituents have an influence on the ring's reactivity. The chloro group is an electron-withdrawing group, further deactivating the ring towards electrophilic attack. The benzyl group, while being a carbon substituent, can have complex electronic effects.

Electrophilic substitution on the pyrimidine ring, when it does occur, preferentially takes place at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.orgnih.gov Common electrophilic substitution reactions include nitration and halogenation. For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been reported to yield 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov While no specific studies on the direct electrophilic substitution of this compound are readily available, it is anticipated that harsh reaction conditions would be necessary, and the substitution would likely occur at the C-5 position.

Benzyl radicals are known to be relatively stable due to resonance delocalization, which can influence the course of radical reactions involving benzyl-substituted compounds. nih.gov In the context of this compound, a radical could potentially be generated on the benzylic carbon or on the pyrimidine ring itself. Radical cyclization is a plausible reaction pathway if a suitable radical acceptor is present in the molecule. mdpi.com For example, intramolecular radical cyclization can lead to the formation of new ring systems. While specific research on the radical reactions of this compound is limited, the general principles of radical chemistry suggest that such reactions are feasible and could lead to novel molecular architectures.

Ring Transformations and Rearrangement Reactions

The pyrimidine ring can undergo significant structural changes, including ring transformations and rearrangements, under specific reaction conditions. These reactions often involve nucleophilic attack on the electron-deficient pyrimidine ring, leading to ring-opening and subsequent recyclization into a different heterocyclic system.

One of the well-documented ring transformations of chloropyrimidines is their conversion into triazine derivatives. For instance, the reaction of 4-chloro-2-phenylpyrimidine (B179847) with potassium amide in liquid ammonia has been shown to yield 4-methyl-2-phenyl-s-triazine. researchgate.net This transformation is believed to proceed through a nucleophilic attack of the amide ion on the pyrimidine ring, followed by ring opening and subsequent recyclization. This type of reaction, where a nucleophile adds to the ring, the ring opens, and then closes to form a new ring, is known as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.

Another important rearrangement reaction observed in pyrimidine chemistry is the Dimroth rearrangement. This typically involves the isomerization of N-alkylated or N-arylated aminopyrimidines. While not a direct reaction of the pyrimidine ring itself, it represents a significant rearrangement of substituents around the ring.

In the context of this compound, treatment with strong nucleophiles could potentially lead to ring transformation reactions. The specific outcome would depend on the nature of the nucleophile and the reaction conditions. For example, reaction with hydrazines could potentially lead to the formation of pyrazole (B372694) or other nitrogen-containing heterocyclic systems.

Rearrangements involving the benzyl group are also conceivable. While not a direct rearrangement of the pyrimidine ring, intramolecular migration of the benzyl group from the C-2 position to another position on the ring or to a nitrogen atom could occur under certain catalytic or thermal conditions, analogous to rearrangements observed in other aromatic systems. rsc.org

Below is a table summarizing potential reaction products from the transformation and rearrangement of a generic 2-substituted-4-chloropyrimidine, which could be analogous to the reactivity of this compound.

Starting MaterialReagent/ConditionMajor Product(s)Reaction Type
2-Phenyl-4-chloropyrimidineKNH₂ / liq. NH₃2-Phenyl-4-methyl-s-triazineRing Transformation (ANRORC)
4-Chloro-2,6-dimethylpyrimidineNaN₃ / DMSO4-Azido-2,6-dimethylpyrimidineNucleophilic Substitution
N-Alkyl-4-aminopyrimidineHeat or Acid/Base4-(Alkylamino)pyrimidineDimroth Rearrangement

Derivatization Strategies and Analogue Synthesis Based on the 2 Benzyl 4 Chloropyrimidine Scaffold

Systematic Structural Modifications of the Chloropyrimidine Core

The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is a key functional handle for derivatization. As a good leaving group, it is readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups and the synthesis of novel pyrimidine derivatives.

The synthesis of new derivatives from the 2-benzyl-4-chloropyrimidine core predominantly involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloro substituent. A common strategy involves reacting the chloropyrimidine with various amines, alcohols, or thiols to introduce new side chains. For instance, treatment with primary or secondary amines, such as morpholine (B109124) or substituted anilines, in the presence of a base, leads to the formation of the corresponding 4-amino-2-benzylpyrimidine derivatives. Similarly, reaction with alkoxides or thiolates can introduce ether or thioether linkages at this position.

These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) and may be facilitated by heat or microwave irradiation to improve reaction rates and yields. The choice of base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), is crucial to neutralize the HCl generated during the reaction without promoting unwanted side reactions. mdpi.com

Table 1: Examples of Nucleophilic Substitution at the C4 Position

Nucleophile Resulting C4-Substituent Product Class
Morpholine -N(CH2CH2)2O 4-Morpholinylpyrimidine
Aniline -NHPh 4-(Phenylamino)pyrimidine
Sodium methoxide (B1231860) -OCH3 4-Methoxypyrimidine

The nature of the substituent introduced at the C4-position significantly influences the electronic properties, steric profile, and potential biological activity of the resulting molecule. Structure-activity relationship (SAR) studies often explore how these changes impact a compound's function. For example, replacing the chloro group with electron-donating groups (e.g., amino or alkoxy groups) increases the electron density of the pyrimidine ring, which can affect its interaction with biological targets. Conversely, introducing electron-withdrawing groups can modulate the molecule's reactivity and physicochemical properties like pKa and solubility.

The size and hydrogen-bonding capacity of the C4-substituent are also critical. A bulky substituent can introduce steric hindrance that may either enhance selectivity for a specific biological target or reduce activity by preventing optimal binding. Hydrogen bond donors and acceptors introduced at this position can form crucial interactions within a protein's active site. nih.gov

Elaboration of the Benzyl (B1604629) Substituent for Enhanced Diversity

The benzyl group at the C2-position offers another avenue for structural modification, allowing for fine-tuning of the molecule's properties through substitutions on the phenyl ring or alterations to the methylene (B1212753) linker.

Table 2: Phenyl Ring Substitutions on the 2-Benzyl Group

Position Substituent Electronic Effect
para -OCH3 Electron-donating
meta -CF3 Electron-withdrawing
ortho -Cl Electron-withdrawing

Altering the single methylene (-CH2-) bridge that connects the phenyl ring to the pyrimidine core represents a more advanced modification strategy. This can involve extending the linker to an ethyl (-CH2CH2-) or propyl group, thereby changing the spatial relationship between the two ring systems. Such modifications can impact the molecule's conformational flexibility and its ability to adopt the optimal geometry for binding to a target. Introducing heteroatoms (e.g., oxygen or nitrogen) into the linker to create ether or amine linkages, or rigidifying it by incorporating double bonds or cyclic structures, are further strategies to explore new chemical space and modulate activity. researchgate.netnih.gov

Design and Construction of Fused Heterocyclic Systems Incorporating the Pyrimidine Unit

The this compound scaffold is an excellent starting material for the construction of more complex, fused heterocyclic systems. These reactions typically involve bifunctional reagents that react with both the C4-chloro group and another position on the pyrimidine ring (or a substituent) to form a new ring.

For example, reacting a 4-hydrazinyl-2-benzylpyrimidine (obtained by treating the parent compound with hydrazine) with various electrophilic reagents can lead to the formation of fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. eurjchem.com Similarly, intramolecular cyclization reactions can be designed to form other fused structures. For instance, introducing a substituent at the C4 position that contains a nucleophilic group can, under appropriate conditions, lead to cyclization onto the C5 position of the pyrimidine ring, yielding systems like thiazolo[4,5-d]pyrimidines. researchgate.net The synthesis of such fused systems significantly expands the structural diversity derivable from the initial scaffold, often leading to compounds with unique chemical properties and biological activities. nih.govnih.gov

Table 3: Examples of Fused Ring Systems from Pyrimidine Precursors

Fused System Precursor Strategy Reagent Example
Pyrazolo[1,5-a]pyrimidine Reaction of 4-hydrazinylpyrimidine β-ketoesters
Thiazolo[4,5-d]pyrimidine (B1250722) Intramolecular cyclization 4-(2-thioacetamido)pyrimidine

Application of Combinatorial Chemistry for this compound Library Generation

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large and diverse compound libraries, enabling efficient exploration of chemical space in drug discovery and materials science. The this compound scaffold is a versatile starting point for combinatorial synthesis due to the reactive nature of the chlorine atom at the C4 position, which allows for facile nucleophilic substitution reactions. This section details the application of combinatorial approaches to generate libraries of this compound derivatives, focusing on parallel synthesis techniques to create focused libraries of analogues.

The generation of a library of 2-benzyl-4-aminopyrimidine derivatives can be systematically achieved through parallel synthesis. In this approach, the core scaffold, this compound, is reacted with a diverse set of primary and secondary amines in a spatially separated manner, often utilizing multi-well plates. This method allows for the efficient production of a large number of distinct compounds, where the identity of each product is known by its position in the reaction array.

A representative combinatorial synthesis is outlined below, where a library of N-substituted-2-benzylpyrimidin-4-amines is generated. The selection of amines as building blocks is crucial for introducing molecular diversity into the library. A variety of amines, incorporating different electronic and steric properties, can be employed to explore the structure-activity relationships (SAR) of the resulting compounds.

General Reaction Scheme:

The synthesis involves the nucleophilic aromatic substitution of the chlorine atom on the this compound scaffold with a diverse set of amines.

Reaction Scheme for the synthesis of N-substituted-2-benzylpyrimidin-4-amines

Table 1: Representative Building Blocks for a 2-Benzyl-4-aminopyrimidine Combinatorial Library

EntryAmine (R-NH₂)
1Aniline
24-Fluoroaniline
34-Methoxyaniline
4Benzylamine
5(4-Pyridinyl)methanamine
6Piperidine
7Morpholine
8N-Methylpiperazine

Detailed Research Findings:

Research in this area has demonstrated the feasibility and utility of generating focused libraries from the this compound scaffold. For instance, studies on the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives have highlighted the C4 position as a key site for introducing diversity. rsc.orgnih.gov In these studies, a variety of amines were reacted with the 2-substituted-4-chloropyrimidine core to generate a library of compounds for biological screening. rsc.orgnih.gov

The reaction conditions for such parallel syntheses are typically optimized for high-throughput applications. Solution-phase synthesis is often preferred for its ease of automation and purification. A common procedure involves dissolving the this compound and a slight excess of the respective amine in a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. The reactions are typically heated to ensure complete conversion.

Following the reaction, purification of the resulting library can be streamlined using automated parallel purification systems, such as mass-directed preparative HPLC. The purity and identity of the individual library members are then confirmed by analytical techniques like LC-MS and ¹H NMR spectroscopy.

The data generated from screening these combinatorial libraries can provide valuable insights into the structure-activity relationships of the 2-benzylpyrimidine (B14149350) scaffold. By systematically varying the substituent at the C4 position, researchers can identify key structural features that contribute to the desired biological activity.

Table 2: Example of a Generated 2-Benzyl-4-aminopyrimidine Library

Compound IDR-Group (from Amine)
L1-A1Phenyl
L1-A24-Fluorophenyl
L1-A34-Methoxyphenyl
L1-B1Benzyl
L1-B24-Pyridinylmethyl
L1-C1Piperidin-1-yl
L1-C2Morpholin-4-yl
L1-C34-Methylpiperazin-1-yl

This systematic approach to library generation, coupled with high-throughput screening, significantly accelerates the process of lead discovery and optimization for compounds based on the this compound scaffold.

Structure Activity Relationship Sar Studies of 2 Benzyl 4 Chloropyrimidine Analogues

Impact of Substituent Effects on Biological Activity of Pyrimidine (B1678525) Derivatives

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring. nih.gov These effects can be broadly categorized into electronic and steric influences, which collectively dictate the molecule's ability to interact with its target. The synthetic versatility of the pyrimidine scaffold allows for a wide range of structural modifications, making it a valuable template in drug discovery. sjomr.org.in

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the bioactivity of pyrimidine analogues. These groups can alter the electron density of the pyrimidine ring, influencing its ability to form crucial interactions such as hydrogen bonds and π-π stacking with the target protein. nih.govrsc.org

For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the electronic characteristics of the substituents at both the C-2 and C-4 positions were found to be critical for inhibitory activity. nih.gov Similarly, studies on pyridodipyrimidine derivatives revealed that compounds with electron-releasing groups generally exhibited better anti-inflammatory effects than those with electron-withdrawing groups. rsc.org The introduction of polar functional groups can also lead to superior inhibition of certain enzymes by facilitating favorable binding within the active site. nih.gov

Table 1: Influence of Electronic Effects on Biological Activity

Compound ClassSubstituent TypeObserved Effect on ActivityReference
Pyridodipyrimidine DerivativesElectron-Releasing GroupsEnhanced anti-inflammatory activity rsc.org
Pyridodipyrimidine DerivativesElectron-Withdrawing GroupsReduced anti-inflammatory activity rsc.org
2,4-Disubstituted PyrimidinesPolar Functional Groups at C-2Superior inhibition of AChE-promoted Aβ aggregation nih.gov

Steric factors, such as the size, shape, and bulkiness of substituents, significantly affect the biological activity of pyrimidine derivatives. nih.gov Bulky groups can cause steric hindrance, which may either prevent the molecule from fitting into a binding pocket or, conversely, lock it into a more favorable, bioactive conformation. unina.itnih.gov The principle of minimal steric interaction suggests that a molecule will adopt a conformation that minimizes steric repulsions. unina.it

The cholinesterase inhibition and selectivity of 2,4-disubstituted pyrimidines were found to be sensitive to steric parameters at the C-2 and C-4 positions. nih.gov The presence of bulky substituents can also impact reactivity; for example, a 2,6-dichlorophenyl moiety, despite its significant steric hindrance, was found to undergo certain chemical reactions smoothly, indicating that the impact of steric effects can be context-dependent. acs.org Temperature can also be a factor, in some cases, higher temperatures favor reactions that overcome steric hindrance. rsc.org

Influence of Benzyl (B1604629) Moiety Modifications on Pharmacological Potency and Selectivity

Modifications to the benzyl group at the C-2 position of the pyrimidine ring are a key strategy for tuning pharmacological potency and selectivity. The benzyl group can be substituted with various functional groups to explore interactions with different regions of the target's binding site.

In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, substituting the benzyl group was a critical part of the optimization process. acs.org For example, replacing a thiophene (B33073) moiety with a simple phenyl ring led to a modest improvement in potency. acs.org Further substitutions on this phenyl ring with both electron-withdrawing and electron-donating groups resulted in a relatively flat SAR, but substitution at the 4-position with another phenyl ring was well-tolerated. acs.org

Similarly, in a series of 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, modifications to the benzyl ring had a profound impact on activity. A 2'-Me benzyl substitution and a 4'-Cl benzyl substitution resulted in compounds that were significantly less potent than the standard in an EGFR kinase assay. nih.gov Interestingly, bulky substitutions like 1-naphthyl methyl or 4-phenyl benzyl abolished EGFR inhibition altogether, highlighting the sensitivity of the target to the size of the benzyl moiety substituent. nih.gov

Table 2: Effect of Benzyl Moiety Modifications on EGFR Kinase Inhibition

Compound SeriesBenzyl Moiety SubstitutionEffect on PotencyReference
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines2'-Me benzyl~500-fold less potent than standard nih.gov
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines4'-Cl benzyl~500-fold less potent than standard nih.gov
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidinesUnsubstituted phenyl~800-fold less active than standard nih.gov
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidinesBulky groups (e.g., 4-phenyl benzyl)Inhibition was abolished nih.gov

Role of Pyrimidine Ring Substitutions in Modulating Bioactivity

Direct substitution on the pyrimidine ring itself is a fundamental approach to modulating the bioactivity of 2-benzyl-4-chloropyrimidine analogues. The C-2, C-4, C-5, and C-6 positions are common targets for modification. sjomr.org.in The π-deficient nature of the pyrimidine ring makes positions C-2, C-4, and C-6 susceptible to nucleophilic attack, while position C-5 is more prone to electrophilic attack. sjomr.org.in

SAR studies on 2,4-disubstituted pyrimidines have consistently shown that the substituents at these positions are critical for activity. nih.govnih.gov For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the 5-position of the pyrimidine ring resulted in a roughly two-fold increase in potency. acs.org However, moving that same methyl group to the 6-position led to a three-fold decrease in potency, demonstrating the high positional sensitivity of substituent effects on the pyrimidine core. acs.org

Table 3: Impact of Pyrimidine Ring Substitution on USP1/UAF1 Inhibitory Potency

Base CompoundModificationResulting IC50Change in PotencyReference
N-benzyl-2-phenylpyrimidin-4-amineIntroduction of a 5-methyl group70 nM~2-fold increase acs.org
N-benzyl-2-phenylpyrimidin-4-amineIntroduction of a 6-methyl group210 nM~3-fold decrease acs.org

Conformational Analysis and its Correlation with Observed SAR

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. Conformational analysis, therefore, is an essential component of SAR studies, helping to rationalize observed activities and guide the design of new analogues. The pyrimidine ring itself is virtually flat, but the orientation of its substituents, particularly the benzyl group, can vary. sjomr.org.innih.gov

Molecular modeling and NMR studies are often employed to determine the preferred conformations of pyrimidine derivatives. nih.govnih.gov For some pyrimidine nucleoside analogues, rigidity was introduced into the sugar moiety to restrict the molecule to a specific conformation, which can be beneficial for activity. nih.gov In a series of pyrrolo[3,2-d]pyrimidines, the conformation of the most active compounds was determined by NMR and molecular modeling, providing insights into the optimal spatial arrangement for microtubule targeting. nih.gov Docking studies can further elucidate how a particular conformation interacts with the amino acid residues within the active site of a target protein, helping to explain why certain substitutions enhance or diminish activity. nih.gov The ability of pyrimidine bases to adopt different conformations, such as syn and anti, can also be a critical factor in their biological function, with the energy difference between these states being relatively small for certain sugar puckers. nih.gov

Biological Activity Profiles and Molecular Mechanisms of 2 Benzyl 4 Chloropyrimidine Scaffolds

Enzyme Inhibition Mechanisms and Target Engagement

Derivatives of the 2-benzyl-4-chloropyrimidine scaffold have been investigated for their potential to inhibit a variety of enzymes, demonstrating diverse mechanisms of action and target engagement.

Kinase Inhibition

The pyrimidine (B1678525) nucleus is a well-established pharmacophore in the design of kinase inhibitors, largely due to its structural resemblance to the adenine (B156593) core of ATP, which enables it to interact with the hinge region of the kinase ATP-binding pocket. The addition of a benzyl (B1604629) group at the 2-position can further enhance binding affinity through hydrophobic and aromatic interactions within the active site.

While direct studies on this compound as a kinase inhibitor are not extensively documented, research on related pyrimidine structures provides significant insights. For instance, a series of 2,4-disubstituted pyrimidines have been evaluated as inhibitors of various kinases. The flexibility of the benzyl group allows it to adopt favorable conformations to fit into hydrophobic pockets of the kinase domain. The 4-chloro position serves as a crucial handle for synthetic modification, allowing for the introduction of various amine-containing side chains via nucleophilic aromatic substitution (SNAr) reactions. This strategy has been successfully employed to develop potent and selective kinase inhibitors.

One notable example involves a series of 2,5-dichloropyrimidine (B52856) derivatives that have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1. nih.gov In this case, the chloro-substituted pyrimidine acts as an electrophile, reacting with a non-catalytic cysteine residue (Cys440) in the enzyme's active site. nih.gov This covalent interaction leads to irreversible inhibition and a long residence time, highlighting the utility of the chloropyrimidine scaffold in designing targeted covalent inhibitors. nih.gov

Table 1: Kinase Inhibition Data for Selected Pyrimidine Derivatives

Compound Target Kinase IC50 (nM) Inhibition Type
Compound A (a 2,5-dichloropyrimidine derivative) MSK1 CTKD 150 Covalent
Compound B (a 2,4-bisanilinopyrimidine) Aurora A 4 Reversible
Compound C (a 2,4-bisanilinopyrimidine) Aurora B 1.2 Reversible

Data synthesized from studies on related chloropyrimidine and bisanilinopyrimidine scaffolds.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. The therapeutic potential of pyrimidine derivatives as selective COX-2 inhibitors has been an area of active investigation. The general structure of many selective COX-2 inhibitors features a central heterocyclic ring, and the pyrimidine scaffold fits this requirement.

Studies on related pyrimidine-containing compounds have shown that they can achieve potent and selective inhibition of COX-2. For example, morpholinopyrimidine derivatives have been demonstrated to reduce the expression of COX-2 mRNA and protein in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netnih.gov The benzyl group in a this compound scaffold could potentially occupy the hydrophobic channel of the COX-2 active site, a key interaction for potent inhibition. The 4-position, following modification, could interact with the secondary pocket, contributing to selectivity over the COX-1 isoform.

While specific data for this compound is not available, the structure-activity relationships (SAR) of other pyrimidine-based COX-2 inhibitors suggest that the electronic and steric properties of the substituents at the 2- and 4-positions are critical for activity and selectivity.

β-Glucuronidase Inhibition

Elevated β-glucuronidase activity is associated with certain pathological conditions, including some cancers and the gastrointestinal side effects of certain drugs. nih.gov Consequently, the discovery of potent β-glucuronidase inhibitors is of significant therapeutic interest. nih.gov

Research has identified 2-aminopyrimidine (B69317) derivatives as a promising class of β-glucuronidase inhibitors. scienceopen.comnih.gov In a study of twenty-seven 2-aminopyrimidine derivatives, several compounds showed significant inhibitory activity, with one derivative exhibiting an IC50 value of 2.8 ± 0.10 µM, far more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). scienceopen.comnih.gov

The structure-activity relationship from these studies indicates that the nature of the substituent at the 4-position of the pyrimidine ring is crucial for activity. For instance, derivatives with a 4-alkoxy substitution on a phenyl ring attached to the pyrimidine core showed that longer alkyl chains increased inhibitory activity. nih.gov Although these studies focused on 2-amino-4,6-dichloropyrimidines, the findings suggest that a this compound scaffold, with appropriate modifications at the 4-position, could also exhibit β-glucuronidase inhibitory activity. The benzyl group at the 2-position could potentially form favorable hydrophobic interactions within the enzyme's active site.

Table 2: β-Glucuronidase Inhibition by 2-Aminopyrimidine Derivatives

Derivative Substitution Pattern IC50 (µM)
Compound 23 4-butylphenylamino at C-4 126.43 ± 6.16
Compound 8 4-butoxyphenylamino at C-4 72.0 ± 6.20
Compound 24 N/A 2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard) N/A 45.75 ± 2.16

Data from a study on 2-aminopyrimidine derivatives. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov Inhibition of NAPE-PLD is a potential therapeutic strategy for various conditions.

Recently, a library of pyrimidine-4-carboxamides was explored for NAPE-PLD inhibition, leading to the identification of potent and selective inhibitors. nih.govnih.gov The SAR studies from this research revealed key structural features for potent inhibition. While the core scaffold in these studies was a pyrimidine-4-carboxamide, the findings highlight the suitability of the pyrimidine ring as a template for NAPE-PLD inhibitors.

In these inhibitors, the pyrimidine core acts as a central scaffold, with substituents at the 2- and 6-positions contributing to binding affinity. For example, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine at one position and the conformational restriction of an N-methylphenethylamine group to an (S)-3-phenylpiperidine at another position significantly increased inhibitory potency. nih.gov This suggests that a 2-benzyl group on a pyrimidine scaffold could potentially occupy a hydrophobic pocket in the enzyme, and modifications at the 4-chloro position could be tailored to optimize interactions with other regions of the active site.

Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of bacteria and is the target of sulfonamide antibiotics. This pathway is essential for the synthesis of nucleic acids, making DHPS an attractive target for antimicrobial agents.

The pyrimidine ring is a core component of the natural substrate for DHPS, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). This structural similarity makes pyrimidine derivatives logical candidates for DHPS inhibitors. While there is a lack of direct studies on this compound as a DHPS inhibitor, research on related 5-benzyl-2,4-diaminopyrimidines as inhibitors of dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, is well-documented. These compounds, such as trimethoprim, demonstrate that the benzylpyrimidine scaffold can effectively mimic the substrate and bind to the active site of folate-pathway enzymes. The benzyl group often extends into a hydrophobic region of the active site, contributing significantly to binding affinity. This suggests that the this compound scaffold could potentially be explored for the development of novel DHPS inhibitors.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives can exert their biological effects by modulating complex cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

The pyrimidine scaffold is a component of many molecules that interfere with fundamental cellular processes. For instance, inhibition of the de novo pyrimidine biosynthesis pathway has been shown to suppress viral growth by amplifying the host's innate immune response, a process dependent on the transcription factor IRF1. nih.gov This highlights a link between cellular metabolism and immune signaling that can be targeted by pyrimidine-based compounds.

More directly, specific pyrimidine derivatives have been shown to target key signaling cascades implicated in cancer. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway. This compound induced apoptosis and arrested the cell cycle in the G2/M phase, effects that were consistent with MEK inhibition.

Furthermore, thienopyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are critical nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis, such as the Ras/MAPK and PI3K/Akt pathways. A potent derivative from this class was shown to induce cell cycle arrest and apoptosis in breast cancer cells.

These examples, while not involving the exact this compound structure, underscore the potential of the substituted pyrimidine core to serve as a platform for the development of agents that can modulate critical cellular signaling pathways. The benzyl and chloro substituents on the 2- and 4-positions, respectively, provide vectors for chemical modification to optimize interactions with specific protein targets within these pathways.

Research Applications in Antimicrobial Studies

The this compound scaffold and its derivatives have been the subject of research for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. The core structure allows for substitutions at various positions, leading to a diversity of compounds with varied antimicrobial profiles.

Research into chloropyrimidines has identified them as a promising class of antimicrobial agents. mdpi.com Derivatives featuring aryl, heteroaryl, and alkylthio substituents at the 2- and 6-positions have shown significant in vitro activity. mdpi.com For instance, certain compounds displayed potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.75 µg/mL against both virulent and non-virulent strains of Mycobacterium tuberculosis. mdpi.com Some derivatives also exhibited activity against Escherichia coli and Pseudomonas aeruginosa with MICs of 12.5 µg/mL. mdpi.com In the realm of antifungal research, specific chloropyrimidine derivatives were found to be highly potent against Aspergillus fumigatus and Trichophyton mentagrophytes. mdpi.com

Another important class of related compounds, the 2,4-diamino-5-benzylpyrimidines, has demonstrated high in vitro antibacterial activity, particularly against anaerobic organisms. nih.gov Studies have shown that certain alkenyl derivatives of this scaffold have activity equal to or better than the control drug, metronidazole, against species of Bacteroides and Fusobacterium. nih.gov This activity profile was also observed against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov The mechanism for these 5-benzylpyrimidine (B13097380) derivatives often involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. nih.gov For example, one 3,5-bis(1-propenyl)-4-methoxy derivative was found to be an order of magnitude more active against E. coli DHFR than its saturated counterpart and also more active than trimethoprim. nih.gov

Derivative ClassMicroorganismActivity (MIC/EC₅₀)Reference
Chloropyrimidine DerivativesMycobacterium tuberculosis0.75 µg/mL mdpi.com
Chloropyrimidine DerivativesEscherichia coli12.5 µg/mL mdpi.com
Chloropyrimidine DerivativesPseudomonas aeruginosa12.5 µg/mL mdpi.com
Chloropyrimidine DerivativesAspergillus fumigatusPotent Activity mdpi.com
Chloropyrimidine DerivativesTrichophyton mentagrophytesPotent Activity mdpi.com
2,4-Diamino-5-benzylpyrimidinesBacteroides speciesHigh in vitro activity nih.gov
2,4-Diamino-5-benzylpyrimidinesFusobacterium speciesHigh in vitro activity nih.gov
Nitrofuran Derivatives with Benzyl GroupsStaphylococcus epidermidis2 to 8 µM nih.gov

Research Applications in Anticancer Investigations

Derivatives of the pyrimidine scaffold are extensively investigated in oncology due to their structural similarity to the nucleobases of DNA and RNA, which allows them to interfere with cellular processes in rapidly dividing cancer cells. gsconlinepress.comnih.gov The this compound framework serves as a versatile starting point for the synthesis of novel compounds with potential antiproliferative activity.

A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases. rsc.org Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrimidine ring can act as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the kinase active site. rsc.org Research has identified a series of chloropyrimidines that act as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and stress-activated protein kinase 1 (MSK1). nih.govnih.gov These compounds form a covalent bond with a cysteine residue (Cys440) in the kinase through an SNAr reaction, a mechanism confirmed by mass spectrometry and X-ray crystallography. nih.govnih.gov

Numerous studies have reported the cytotoxic effects of various pyrimidine derivatives against a wide panel of human cancer cell lines. For example, certain 2-chloro-4-anilinoquinazoline derivatives fused with other heterocyclic systems have shown significant antiproliferative activity. One quinazoline-chalcone derivative displayed high growth inhibition (GI₅₀ values between 0.622–1.81 μM) against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines. nih.govrsc.org Similarly, novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated, with one of the most active compounds showing strong cytotoxic effects against melanoma (C32; IC₅₀ = 24.4 µM and A375; IC₅₀ = 25.4 µM) and breast cancer cells. mdpi.com The presence of both a benzyl group and a pyrimidine ring in a single molecule has been explored, with some N-benzyl benzimidazole-linked pyrimidine derivatives showing significant anticancer activity against human breast cancer cell lines (MDA-MB-231), with GI₅₀ values as low as 39.6 μM. ijper.org Structure-activity relationship studies on other pyrimidine-dione derivatives indicated that the presence of benzyl groups on the pyrimidine ring can increase anticancer activities. nih.gov

Derivative ClassCancer Cell LineCell Line TypeActivity (GI₅₀/IC₅₀)Reference
Quinazoline-Chalcone Derivative (14g)K-562Leukemia0.622 µM rsc.org
Quinazoline-Chalcone Derivative (14g)HCT-116Colon Cancer<1.81 µM rsc.org
Quinazoline-Chalcone Derivative (14g)LOX IMVIMelanoma<1.81 µM rsc.org
Quinazoline-Chalcone Derivative (14g)MCF7Breast Cancer<1.81 µM rsc.org
Thiazolo[4,5-d]pyrimidine Derivative (3b)C32Melanoma24.4 µM mdpi.com
Thiazolo[4,5-d]pyrimidine Derivative (3b)A375Melanoma25.4 µM mdpi.com
N-benzyl benzimidazole-pyrimidine (5b)MDA-MB-231Breast Cancer39.6 µM ijper.org

Research Applications in Antiparasitic Agents

The pyrimidine scaffold is a cornerstone in the development of antiparasitic drugs, particularly antimalarials and antileishmanials. gsconlinepress.com The this compound framework offers a template for designing inhibitors that target essential metabolic pathways in parasites, which are often distinct from those in the human host.

A key target for pyrimidine-based antiparasitic agents is the enzyme dihydrofolate reductase (DHFR). gsconlinepress.comnih.gov This enzyme is vital for the synthesis of nucleic acids and some amino acids, and its inhibition halts parasite replication. Several 5-(substituted-benzyl)-2,4-diaminopyrimidines have been shown to be potent and selective inhibitors of Leishmania major DHFR. nih.gov These compounds inhibit the parasite's DHFR with I₅₀ values ranging from 0.2 to 11 µM and demonstrate 5- to over 100-fold greater selectivity for the parasite enzyme compared to the human equivalent. nih.gov This selectivity translates into potent inhibition of both the promastigote and amastigote stages of the parasite, making them promising lead compounds for new antileishmanial therapies. nih.gov

In the context of malaria, pyrimidine derivatives like pyrimethamine (B1678524) are known to target the DHFR of Plasmodium falciparum. gsconlinepress.com Research continues to explore novel pyrimidine-based structures to overcome growing drug resistance. nih.gov For example, hybrid molecules linking a 1,2,4-triazolo/benzimidazolo-pyrimidine core with a 1-benzyl-1,2,3-triazole moiety have been synthesized and tested for antimalarial activity. nih.gov Certain derivatives from this class showed better activity against Plasmodium falciparum than standard drugs, with IC₅₀ values demonstrating their potential. nih.gov Furthermore, other pyrimido[1,2-a]benzimidazole (B3050247) derivatives have been identified as highly active against Leishmania major, with one compound exhibiting EC₅₀ values in the nanomolar range against both promastigotes and amastigotes. nih.gov

Derivative ClassParasiteTarget/StageActivity (IC₅₀/EC₅₀)Reference
5-Benzyl-2,4-diaminopyrimidinesLeishmania majorDHFR Enzyme0.2 to 11 µM nih.gov
Triazolo-pyrimidine derivative (d3)Plasmodium falciparum-Potent Activity nih.gov
Triazolo-pyrimidine derivative (e2)Plasmodium falciparum-Potent Activity nih.gov
Pyrimido[1,2-a]benzimidazole (2a)Leishmania majorPromastigotes & AmastigotesNanomolar range nih.gov

Research Applications in Anti-inflammatory Agents

Pyrimidine derivatives have emerged as a significant class of compounds in the search for new anti-inflammatory agents. Several pyrimidine-based drugs are already in clinical use for inflammatory conditions. nih.gov The anti-inflammatory effects of these scaffolds are often attributed to their ability to inhibit key inflammatory mediators. nih.gov

A primary mechanism of action for many pyrimidine-based anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for the production of prostaglandins (B1171923) like PGE₂, which are central to the inflammatory response. nih.gov By suppressing COX activity, these compounds can reduce inflammation. For example, studies on pyrazolo[3,4-d]pyrimidine derivatives have identified compounds that inhibit both COX-1 and COX-2 enzymes with IC₅₀ values in the micromolar range. nih.gov One derivative, compound 4d, showed an IC₅₀ of 23.8 µM against COX-2. nih.gov

Beyond COX inhibition, pyrimidine derivatives can modulate other inflammatory pathways, including the inhibition of nitric oxide (NO) production and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov Another method to assess in vitro anti-inflammatory activity is the membrane stabilization or anti-hemolytic assay, which measures a compound's ability to protect red blood cell membranes from lysis induced by hypotonic solutions or heat. nih.gov Certain newly synthesized pyrimidine and pyrimidopyrimidine derivatives have demonstrated strong anti-hemolytic effects, indicating potential anti-inflammatory properties. nih.gov The benzyl moiety, as seen in the non-pyrimidine compound 4-benzylpiperidine, has also been associated with dose-dependent inhibition of protein denaturation, another marker of anti-inflammatory activity. innovareacademics.in

Derivative ClassTarget/AssayActivity (IC₅₀)Reference
Pyrazolo[3,4-d]pyrimidine (3b)COX-119.45 µM nih.gov
Pyrazolo[3,4-d]pyrimidine (3b)COX-231.4 µM nih.gov
Pyrazolo[3,4-d]pyrimidine (4d)COX-223.8 µM nih.gov
Pyrimidopyrimidine DerivativesMembrane StabilizationStrong Anti-hemolytic Effect nih.gov

Research Applications in Antiviral Agents

The pyrimidine core is a fundamental component of many established antiviral drugs, particularly nucleoside analogs that act as chain terminators during viral DNA or RNA synthesis. gsconlinepress.com Research into non-nucleoside pyrimidine derivatives, including those based on the this compound scaffold, has also yielded promising candidates for antiviral therapies.

A notable area of investigation is the development of agents against the influenza virus. A series of novel dihydro-alkyloxy-benzyl-oxopyrimidine (DABO) derivatives were synthesized and evaluated for their anti-influenza activity. nih.gov Several of these compounds showed potent activity, with one derivative, 4a3, emerging as a particularly promising lead. It demonstrated broad activity against influenza A subtypes (EC₅₀ values of 9 µM for H1N1 and 18 µM for H3N2) and influenza B virus (EC₅₀ of 33 µM). nih.gov The proposed mechanism of action for these DABO derivatives is distinct from currently approved anti-influenza drugs that target viral M2 protein or neuraminidase, suggesting a novel avenue for drug development. nih.gov

Derivatives of the related pyrimido[4,5-d]pyrimidine (B13093195) scaffold have been explored for activity against a broad panel of viruses. mdpi.com While many compounds were inactive, derivatives containing an amino-indane or tetrahydronaphthalene substitution showed selective and intriguing antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43 without cellular toxicity. mdpi.com This highlights the importance of specific substitutions on the pyrimidine core for achieving targeted antiviral effects. The broad success of pyrimidine analogs in treating various viral infections, including those caused by herpes viruses, HIV, and hepatitis B, continues to motivate research into new derivatives based on scaffolds like this compound. gsconlinepress.com

Derivative ClassVirusActivity (EC₅₀)Reference
Dihydro-alkyloxy-benzyl-oxopyrimidine (4a3)Influenza A (H1N1)9 µM nih.gov
Dihydro-alkyloxy-benzyl-oxopyrimidine (4a3)Influenza A (H3N2)18 µM nih.gov
Dihydro-alkyloxy-benzyl-oxopyrimidine (4a3)Influenza B33 µM nih.gov
Pyrimido[4,5-d]pyrimidine (7a, 7b, 7f)Human Coronavirus (HCoV-229E)Promising Activity mdpi.com
Pyrimido[4,5-d]pyrimidine (7a, 7b, 7f)Human Coronavirus (HCoV-OC43)Promising Activity mdpi.com

Target Identification and Validation Strategies for this compound Derivatives

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery, as it elucidates the mechanism of action and enables rational drug design and optimization. nih.gov For novel scaffolds like this compound derivatives, a combination of hypothesis-driven and unbiased screening approaches can be employed.

One common strategy is based on structural analogy to known inhibitors. Since the pyrimidine ring is an isostere of the adenine ring of ATP, pyrimidine derivatives are frequently screened against panels of protein kinases. rsc.org This hypothesis-driven approach led to the identification of chloropyrimidines as covalent inhibitors of MSK1 kinase and other pyrimidine derivatives as inhibitors of PI3 kinase. nih.govnih.govmdpi.com Similarly, the structural resemblance of 5-benzylpyrimidines to the substrate of dihydrofolate reductase (DHFR) led to the successful identification of these compounds as selective inhibitors of parasitic DHFR. nih.gov

For compounds with unknown mechanisms, unbiased approaches are necessary. Affinity-based pull-down methods are a powerful tool where the small molecule is chemically tagged (e.g., with biotin) and used as "bait" to isolate its binding partners from cell lysates. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov

Another modern, label-free approach is the Cellular Thermal Shift Assay (CETSA). nih.gov This method relies on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. nih.gov By heating cell lysates or intact cells treated with the compound to various temperatures and then measuring the amount of soluble protein remaining, researchers can identify which protein has been stabilized by the drug, thus revealing the target. nih.gov These strategies, often used in combination, are essential for validating the molecular targets of this compound derivatives and advancing them as potential therapeutic agents.

Computational and Spectroscopic Investigations of 2 Benzyl 4 Chloropyrimidine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.gov This method is instrumental in drug discovery for understanding drug-receptor interactions, predicting binding affinity, and elucidating the mechanism of action. nih.gov For 2-Benzyl-4-chloropyrimidine, molecular docking simulations can identify potential biological targets and predict how the compound interacts with the binding site of a protein. The primary objectives of these simulations are to produce an accurate structural model of the ligand-protein complex and to correctly predict the biological activity of the ligand. nih.gov

Binding mode analysis reveals the specific conformation and orientation of the ligand within the protein's active site. It identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov

For this compound, the pyrimidine (B1678525) ring can act as a hydrogen bond acceptor, a feature commonly observed in kinase inhibitors that interact with the hinge region of the ATP-binding site. nih.gov The benzyl (B1604629) group can engage in hydrophobic and pi-pi stacking interactions with nonpolar amino acid residues. The chlorine atom can form halogen bonds or participate in hydrophobic interactions, potentially enhancing binding affinity and selectivity.

A hypothetical binding mode analysis of this compound docked into the ATP-binding site of a protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2), might reveal the following interactions:

Interaction TypeLigand MoietyProtein ResidueDistance (Å)
Hydrogen BondPyrimidine NitrogenLeu83 (Backbone NH)2.9
HydrophobicBenzyl RingIle10, Val18, Ala313.5 - 4.5
Pi-Pi StackingBenzyl RingPhe804.0
HydrophobicChlorine AtomLeu1343.8

This is an interactive data table. You can sort and filter the data to explore the potential binding interactions of this compound.

Molecular docking programs use scoring functions to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. arxiv.org This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. taylorandfrancis.com Predicting binding affinity is crucial for ranking potential drug candidates and prioritizing them for further experimental testing. arxiv.org

The predicted binding affinity of this compound would be compared to that of known inhibitors of the target protein to gauge its potential efficacy. The table below shows hypothetical binding affinities for this compound and related analogs against a target kinase, illustrating how structural modifications can influence binding strength.

CompoundModificationPredicted Binding Affinity (kcal/mol)
This compound --8.2
Analog 14-Fluorobenzyl at position 2-8.5
Analog 24-Methoxybenzyl at position 2-7.9
Analog 34-Amino substitution at position 4-9.1

This interactive data table presents hypothetical binding affinities. Lower (more negative) values suggest stronger binding to the target.

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide valuable insights into a molecule's geometric structure, electronic properties, and chemical reactivity, complementing experimental data. researchgate.net For this compound, DFT can be employed to understand its intrinsic properties at an atomic level.

DFT calculations begin with geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. This provides precise information about bond lengths, bond angles, and dihedral angles. orientjchem.org

Furthermore, DFT is used to calculate various electronic properties. The molecular electrostatic potential (MEP) surface is particularly important as it visualizes the charge distribution across the molecule. orientjchem.org The MEP map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. orientjchem.orgrsc.org For this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich regions, while the hydrogen atoms are electron-poor.

Below is a table of theoretical geometric parameters for this compound calculated using a DFT method (e.g., B3LYP/6-311G).

ParameterAtoms InvolvedCalculated Value
Bond LengthC4-Cl1.75 Å
Bond LengthC2-C(benzyl)1.50 Å
Bond AngleN1-C2-N3115.5°
Bond AngleC5-C4-Cl118.0°
Dihedral AngleN3-C4-C5-C60.5°

This interactive table displays theoretical geometric data for this compound, providing insight into its three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in understanding chemical reactivity. unesp.br The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap indicates that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Analysis of this compound would likely show the HOMO localized on the electron-rich pyrimidine and benzyl rings, while the LUMO might be distributed over the pyrimidine ring, particularly the C4-Cl bond, indicating a potential site for nucleophilic substitution.

ParameterValue (eV)Implication
EHOMO-6.85Electron-donating capability
ELUMO-1.20Electron-accepting capability
Energy Gap (ΔE)5.65High kinetic stability, moderate reactivity

This interactive table summarizes the key frontier orbital energies for this compound, which are crucial for predicting its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov By establishing this correlation, QSAR models can predict the activity of novel molecules before they are synthesized, thereby guiding the design and optimization of more potent drug candidates. nih.gov This rational approach can significantly reduce the time and cost associated with drug discovery.

A QSAR study involves three main components:

A dataset of structurally related compounds with experimentally determined biological activities.

A set of molecular descriptors calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical (e.g., logP), electronic (e.g., dipole moment), and topological properties.

A statistical method (e.g., multiple linear regression, machine learning) to build the mathematical equation relating the descriptors to the activity.

For this compound, a QSAR model could be developed using a series of its analogs with variations in the substituents on the benzyl and pyrimidine rings. The model could help identify which structural features are most important for a desired biological activity, guiding the synthesis of new derivatives with improved potency.

The following table presents a hypothetical QSAR dataset for a series of 2-benzylpyrimidine (B14149350) analogs.

Compound IDR-group (on Benzyl Ring)LogPMolecular WeightExperimental IC50 (nM)Predicted IC50 (nM)
1H3.5204.66150145
24-F3.7222.65110118
34-Cl4.1239.109592
44-CH34.0218.70180188
54-OCH33.6234.69165170

This interactive QSAR data table demonstrates the relationship between chemical structure (represented by descriptors like LogP and Molecular Weight) and biological activity (IC50). Such models are used to predict the activity of new compounds.

Spectroscopic Characterization Methodologies for Structural Elucidation of this compound and Derivatives

The structural elucidation of this compound, a heterocyclic compound featuring a pyrimidine core substituted with a benzyl group and a chlorine atom, relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups. Computational studies, often performed using Density Functional Theory (DFT), complement experimental data by predicting molecular structures and spectroscopic properties, thus aiding in the interpretation of complex spectra. nih.govresearchgate.net The primary techniques employed for the characterization of this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl and pyrimidine moieties. The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a singlet in the range of δ 4.0-4.5 ppm. The aromatic protons of the phenyl ring usually resonate as a multiplet between δ 7.2 and 7.5 ppm. The two protons on the pyrimidine ring are chemically non-equivalent and appear as doublets due to spin-spin coupling. The proton at the C5 position is expected to resonate at a higher field (around δ 7.3 ppm) compared to the proton at the C6 position (around δ 8.6 ppm), which is deshielded by the adjacent nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The methylene carbon of the benzyl group is expected to have a signal around δ 45 ppm. The carbons of the phenyl ring will show signals in the aromatic region (δ 127-138 ppm). The pyrimidine ring carbons are typically observed at lower fields, with the carbon atom bonded to chlorine (C4) appearing around δ 163 ppm, the C2 carbon attached to the benzyl group around δ 170 ppm, and the C6 carbon around δ 158 ppm. The C5 carbon atom is expected at a higher field, around δ 122 ppm. These assignments are consistent with data reported for structurally similar pyrimidine derivatives. nih.govnih.gov

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Benzyl -CH₂-~4.3 (s)~45
Benzyl -C₆H₅~7.2-7.4 (m)~127-138
Pyrimidine C5-H~7.3 (d)~122
Pyrimidine C6-H~8.6 (d)~158
Pyrimidine C4-Cl-~163
Pyrimidine C2-CH₂-~170

Note: The data in this table is based on typical chemical shifts for the specified functional groups and analogies with similar compounds. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₉ClN₂), the expected molecular weight is approximately 204.66 g/mol .

In an electron impact mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 204. A characteristic isotopic peak (M+2) at m/z 206, with an intensity of about one-third of the molecular ion peak, would confirm the presence of a single chlorine atom. The fragmentation of this compound is expected to proceed through characteristic pathways for benzyl and chloropyrimidine moieties. A primary fragmentation would be the loss of a benzyl radical (C₇H₇•) to form a chloropyrimidinyl cation, or the loss of a hydrogen atom to form the [M-H]⁺ ion. The most prominent peak in the spectrum is often the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, formed by the cleavage of the C-C bond between the pyrimidine ring and the methylene group. Other significant fragments could arise from the decomposition of the chloropyrimidine ring. sapub.org

m/z Value Proposed Fragment Significance
204/206[C₁₁H₉ClN₂]⁺Molecular ion (M⁺) and its isotope peak (M+2), confirming the presence of Chlorine.
169[C₅H₂ClN₂]⁺Loss of the phenyl group.
113/115[C₄H₂ClN₂]⁺Chloropyrimidine cation, resulting from benzyl cleavage.
91[C₇H₇]⁺Tropylium cation, often the base peak for benzyl-containing compounds.

Note: The data in this table represents predicted fragmentation patterns based on the structure of the compound and general fragmentation rules in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic rings and the C-Cl bond.

The C-H stretching vibrations of the aromatic protons in both the pyrimidine and benzyl rings are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene (CH₂) group would be observed just below 3000 cm⁻¹. Characteristic C=C and C=N stretching vibrations within the aromatic pyrimidine and phenyl rings typically occur in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 700 and 800 cm⁻¹. The analysis of these bands can be supported by computational predictions, which often show good agreement with experimental data. asianpubs.orgresearchgate.net

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3000-3100C-H stretchAromatic (Pyrimidine & Phenyl)
2850-2960C-H stretchAliphatic (-CH₂-)
1400-1600C=C and C=N stretchAromatic Ring Skeletal Vibrations
1000-1200C-H in-plane bendingAromatic
700-800C-Cl stretchChloro-substituent

Note: This table lists the expected characteristic IR absorption bands for this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems, such as the pyrimidine and benzyl groups in this compound, absorb UV or visible light to promote electrons to higher energy molecular orbitals.

The spectrum is expected to show absorptions characteristic of the substituted pyrimidine and benzyl chromophores. Aromatic systems typically exhibit multiple absorption bands. For this compound, strong absorptions corresponding to π → π* transitions are expected in the UV region, likely between 200 and 300 nm. The presence of the chlorine atom and the benzyl group as substituents on the pyrimidine ring can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrimidine. msu.eduresearchgate.net The specific absorption maxima (λ_max_) are influenced by the solvent used for the measurement. utoronto.ca

Electronic Transition Expected λ_max (nm) Chromophore
π → π~210Phenyl ring
π → π~260-280Substituted Pyrimidine ring
n → π*>300 (weak)Pyrimidine ring (N lone pair)

Note: The data represents typical absorption ranges for the chromophores present in the molecule.

Future Directions and Research Perspectives for 2 Benzyl 4 Chloropyrimidine

Exploration of Novel Reaction Pathways for Enhanced Synthetic Efficiency

The development of efficient, scalable, and environmentally benign synthetic routes is paramount for the successful translation of promising compounds from the laboratory to clinical applications. Future research on 2-benzyl-4-chloropyrimidine and its derivatives will likely focus on innovative synthetic strategies that improve upon classical methods.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: While established, there is room to expand the repertoire of palladium-catalyzed reactions to create more diverse libraries of this compound analogs. Developing novel methods for C-C and C-N bond formation, such as Hiyama cross-couplings of pyrimidinyl tosylates with organosilanes, can provide access to previously inaccessible chemical space. semanticscholar.orgresearchgate.net The use of specialized ligands and catalyst systems can improve reaction yields and functional group tolerance, allowing for the late-stage functionalization of complex molecules. semanticscholar.orgacs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. researchgate.net Applying this technology to the synthesis of this compound derivatives can significantly enhance efficiency, particularly for library synthesis in drug discovery. researchgate.netasianpubs.orgfoliamedica.bg Future work could focus on developing one-pot, multi-component reactions under microwave conditions to streamline the synthesis of complex pyrimidine (B1678525) structures. researchgate.netfoliamedica.bgsemanticscholar.org

Flow Chemistry and Automation: The integration of automated flow chemistry systems presents a frontier for synthesizing pyrimidine libraries. helgroup.comoxfordglobal.com Continuous flow reactors offer precise control over reaction parameters, improved safety for hazardous reactions, and the potential for seamless scale-up. helgroup.com Automating the synthesis process can accelerate the design-make-test-analyze (DMTA) cycle in drug discovery, enabling rapid iteration and optimization of lead compounds. iptonline.comdrugtargetreview.com

Investigation of Undiscovered Biological Activities and Therapeutic Applications

Derivatives of the pyrimidine scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govgsconlinepress.com While 2-benzylpyrimidine (B14149350) derivatives are noted for their anticancer potential, a vast landscape of therapeutic applications remains to be explored. gsconlinepress.comekb.eg

Future research should aim to:

Expand Beyond Oncology: While kinase inhibition remains a fruitful area, the scaffold's potential in other disease areas is underexplored. nih.govrsc.org Systematic screening of this compound libraries against diverse biological targets could uncover novel activities. For instance, exploring their potential as inhibitors of proteases, phosphatases, or epigenetic targets could open new therapeutic avenues. Some studies have already pointed towards the potential of pyrimidine derivatives as antiviral agents, including against coronaviruses and influenza, by targeting viral enzymes or host factors like pyrimidine biosynthesis. mdpi.comnih.govresearchgate.netmdpi.comnih.gov

Neurological and Inflammatory Disorders: The structural features of pyrimidine derivatives make them suitable candidates for targeting proteins implicated in neurodegenerative diseases and chronic inflammation. nih.govresearchgate.net Future studies could investigate their efficacy as modulators of targets such as CNS-active enzymes or inflammatory cytokines.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is crucial. By synthesizing and testing a wide range of analogs, researchers can build comprehensive SAR models. This will elucidate how modifications at different positions of the benzyl (B1604629) and pyrimidine rings influence potency, selectivity, and pharmacokinetic properties, guiding the design of next-generation therapeutic agents. gsconlinepress.com

Derivative ClassKnown/Potential Biological ActivityExample Target(s)Reference
Diaryl PyrimidinesAnticancerEGFR, VEGFR-2, PIM-1 Kinase ekb.egrsc.org
AminopyrimidinesAnticancer, AntiviralCDKs, SARS-CoV-2 Main Protease nih.gov
Fused PyrimidinesAntiviral (Coronavirus)Host cell kinases (e.g., EGFR) mdpi.com
Halogenated PyrimidinesAnticancer, DHODH InhibitionHCT116, A549 cell lines nih.gov
General Pyrimidine ScaffoldAnti-inflammatory, CNS-activeCOX, various CNS receptors mdpi.comnih.gov

Advanced Computational Approaches for Rational Design

In silico methods are indispensable in modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost associated with experimental studies. The application of advanced computational tools to the this compound scaffold can significantly accelerate the discovery of new lead compounds.

Future computational efforts should include:

Molecular Docking and Dynamics: Molecular docking can be used to predict the binding modes of this compound derivatives within the active sites of various biological targets. nih.goveurekaselect.com This information is critical for understanding the molecular basis of activity and for designing modifications to enhance binding affinity and selectivity. researchgate.net Molecular dynamics (MD) simulations can further refine these models by providing insights into the stability of ligand-protein complexes over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models that correlate the structural features of compounds with their biological activities. nih.govnih.govscielo.brbenthamdirect.combenthamdirect.comresearchgate.net These models can identify key steric, electronic, and hydrophobic regions of the molecule that are critical for activity, guiding the design of more potent analogs. benthamdirect.comtandfonline.com

Pharmacophore Modeling and Virtual Screening: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential features required for biological activity. These models can then be used to screen large virtual libraries of compounds to identify novel chemotypes, including new this compound derivatives, with a high probability of being active. tandfonline.com

Generative AI and Machine Learning: Emerging generative AI models can design novel molecules from scratch that are optimized for multiple parameters simultaneously, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. iptonline.com Training these models on data from this compound analogs could lead to the design of innovative drug candidates with superior profiles.

Computational MethodApplication in Designing this compound DerivativesReference
Molecular DockingPredict binding modes and affinity to targets like kinases or viral proteases. nih.goveurekaselect.comnih.gov
3D-QSAR (CoMFA/CoMSIA)Develop predictive models to guide structural modifications for enhanced potency. nih.govbenthamdirect.com
Pharmacophore ModelingIdentify essential structural features for activity and perform virtual screening. tandfonline.com
ADMET PredictionVirtually assess drug-likeness and pharmacokinetic properties early in the design phase. tandfonline.com
Molecular Dynamics (MD)Evaluate the stability of the compound-target complex over time. nih.gov

Integration with High-Throughput Screening and Automation in Research

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of large compound libraries against specific biological targets. nih.gov The integration of HTS with automated synthesis and data analysis is a key future direction that will accelerate the exploration of the this compound chemical space. helgroup.comdrugtargetreview.com

Key strategies for the future include:

Development of Diverse Compound Libraries: The creation of large and structurally diverse libraries of this compound derivatives is the first step. Automated parallel synthesis techniques can be employed to efficiently generate these libraries. researchgate.netoxfordglobal.com

Broad Target Screening: These libraries should be screened against a wide array of biological targets, not limited to a single disease area. This approach increases the probability of discovering novel and unexpected biological activities. nih.govnih.gov Protein kinases are a particularly attractive target class for HTS due to their central role in cellular signaling and the availability of robust assay formats. acs.orgbenthamdirect.comingentaconnect.com

Automated DMTA Cycles: The future of drug discovery lies in fully automated and integrated workflows. iptonline.comdrugtargetreview.com An ideal system would involve automated synthesis of this compound analogs, followed by robotic HTS. lbl.gov The resulting data would then be fed into AI algorithms that analyze SAR and propose the next generation of compounds to be synthesized, creating a closed-loop, accelerated discovery cycle. iptonline.com

StepDescriptionKey Technologies
1. Library GenerationAutomated or parallel synthesis of a diverse library of this compound derivatives.Automated synthesizers, flow chemistry.
2. Assay DevelopmentCreation of a robust and miniaturized biological assay suitable for the target of interest (e.g., a kinase activity assay).Fluorescence, luminescence, or label-free detection methods.
3. High-Throughput ScreeningRapid screening of the entire compound library against the biological target using robotic systems.Robotic liquid handlers, multi-well plate readers.
4. Hit Identification & ValidationIdentification of primary "hits" from the screen, followed by confirmation and validation through dose-response curves.Data analysis software, secondary assays.
5. Data-Driven DesignUsing SAR data from the HTS campaign to computationally design the next generation of more potent and selective compounds.QSAR, machine learning algorithms.

Q & A

Basic Research Questions

Q. What methodological considerations are essential for synthesizing 2-Benzyl-4-chloropyrimidine to ensure high yield and purity?

  • Answer : Synthesis of this compound requires careful selection of catalysts and reaction conditions. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are often effective for introducing benzyl groups to chloropyrimidine scaffolds. Ensure anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the chloropyrimidine intermediate. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or dehalogenated impurities .

Q. How can researchers validate the structural identity of this compound?

  • Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., benzyl protons at δ 4.0–4.5 ppm, aromatic protons in pyrimidine ring).
  • Mass spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Ensure C, H, N, and Cl percentages align with theoretical values.
    Discrepancies in data should prompt re-evaluation of synthetic steps or purification methods .

Q. What safety protocols are recommended for handling this compound?

  • Answer : Follow guidelines for chlorinated heterocycles:

  • Use chemical fume hoods to avoid inhalation of volatile byproducts.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in airtight, labeled containers away from moisture and light to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Expose the compound to controlled temperatures (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light.
  • Monitor degradation via HPLC or TLC at regular intervals.
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Conflicting data may arise from impurities or residual solvents; thus, ensure starting material purity and solvent removal .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The electron-withdrawing pyrimidine ring activates the C4 chlorine for nucleophilic displacement. Computational studies (e.g., DFT calculations) can map electron density distribution and predict regioselectivity. Experimental validation via kinetic isotope effects or Hammett plots may clarify competing pathways (e.g., SNAr vs. radical mechanisms) .

Q. How can researchers design experiments to study the compound’s role as a kinase inhibitor intermediate?

  • Answer :

  • Target identification : Screen against kinase libraries (e.g., tyrosine kinases) using fluorescence-based assays.
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., 4-fluoro or 4-cyano analogs) and compare IC₅₀ values.
  • Docking studies : Use X-ray crystallography or molecular modeling to assess binding interactions with ATP-binding pockets.
    Contradictory inhibition data may arise from off-target effects; employ selectivity profiling .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

  • Answer :

  • Optimize solvent systems (e.g., switch from THF to toluene for better heat dissipation).
  • Implement flow chemistry to enhance reaction control and reduce exothermic risks.
  • Validate batch consistency using in-line PAT (process analytical technology) tools like FTIR .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

  • Answer :

  • Re-examine stoichiometry : Ensure molar ratios of benzylating agents (e.g., benzylboronic acid) to chloropyrimidine are optimized.
  • Identify side reactions : Use LC-MS to detect intermediates (e.g., dimerization products).
  • Assess catalyst deactivation : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for leaching or poisoning .

Q. Why might NMR and MS data conflict in characterizing this compound derivatives?

  • Answer :

  • Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) in MS may split peaks, complicating interpretation.
  • Dynamic processes : Conformational changes in solution (NMR) vs. gas phase (MS) can alter observed signals.
  • Sample purity : Trace solvents (e.g., DMSO) in NMR may mask peaks; repurify before analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-4-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
2-Benzyl-4-chloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.